molecular formula C15H14ClN3O2S B5806814 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide

Cat. No.: B5806814
M. Wt: 335.8 g/mol
InChI Key: BLIICHFMFFKMEH-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in forming complexes with transition metals, which can be useful in various chemical and biological applications .

Preparation Methods

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:

    Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine

    Solvent: Acetone

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide exerts its effects involves its ability to form complexes with transition metals. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and the types of complexes it forms with transition metals .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-2-21-12-5-3-4-10(8-12)14(20)19-15(22)18-13-7-6-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIICHFMFFKMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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